molecular formula C19H15FO2 B6375154 5-(2-Benzyloxyphenyl)-2-fluorophenol CAS No. 1261897-89-5

5-(2-Benzyloxyphenyl)-2-fluorophenol

Cat. No.: B6375154
CAS No.: 1261897-89-5
M. Wt: 294.3 g/mol
InChI Key: SXDQMSULMLCRJY-UHFFFAOYSA-N
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Description

5-(2-Benzyloxyphenyl)-2-fluorophenol: is an organic compound that features a phenol group substituted with a benzyloxy group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Benzyloxyphenyl)-2-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorophenol and 2-benzyloxybenzyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 2-fluorophenol is reacted with 2-benzyloxybenzyl bromide under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform heating and mixing.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Benzyloxyphenyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the fluorine atom, forming a hydroxy derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

5-(2-Benzyloxyphenyl)-2-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Benzyloxyphenyl)-2-fluorophenol involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.

    5-(2-Benzyloxyphenyl)-2-methoxyphenol: Similar structure but with a methoxy group instead of a fluorine atom.

Uniqueness

5-(2-Benzyloxyphenyl)-2-fluorophenol is unique due to the presence of both a benzyloxy group and a fluorine atom on the phenol ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-fluoro-5-(2-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO2/c20-17-11-10-15(12-18(17)21)16-8-4-5-9-19(16)22-13-14-6-2-1-3-7-14/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDQMSULMLCRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684571
Record name 2'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-89-5
Record name [1,1′-Biphenyl]-3-ol, 4-fluoro-2′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261897-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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